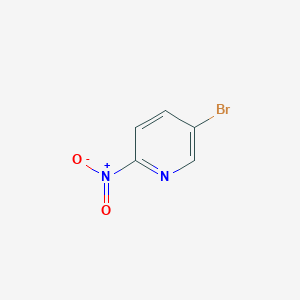

5-Bromo-2-nitropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXXLNCPVSUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355827 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-50-3 | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-nitropyridine CAS number 39856-50-3

An In-Depth Technical Guide to 5-Bromo-2-nitropyridine (CAS: 39856-50-3)

Introduction

This compound, identified by CAS number 39856-50-3, is a halogenated nitro-substituted pyridine (B92270) derivative.[1] It serves as a versatile and crucial building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[2] Its chemical structure, featuring both a bromine atom and a nitro group, allows for diverse functionalization, making it an essential intermediate in the development of biologically active molecules.[2] This technical guide provides a comprehensive overview of its properties, synthesis, applications in drug development, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39856-50-3 | [4][5] |

| Molecular Formula | C₅H₃BrN₂O₂ | [2][6][7][8] |

| Molecular Weight | 202.99 g/mol | [6][5][8] |

| Appearance | Light yellow crystalline powder | [2][3] |

| Melting Point | 143-152 °C | [2][8] |

| Boiling Point | 89 °C / 24 mmHg | [4] |

| Density | 1.833 g/cm³ | [4] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol (B129727). | [3][4] |

| Log Kow | 1.25 (estimated) | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the oxidation of 2-amino-5-bromopyridine (B118841).[9] This transformation is commonly achieved using an oxidizing agent such as hydrogen peroxide or peroxyacetic acid.[10][9] A common large-scale production method involves a two-step process: the regioselective bromination of 2-aminopyridine (B139424) followed by the oxidation of the resulting 5-bromo-2-aminopyridine.[10][11]

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol 1: Oxidation with Hydrogen Peroxide in Acetone (B3395972)/Water

This protocol is adapted from a large-scale synthesis procedure.

-

Preparation: In a suitable reaction vessel, add 2-amino-5-bromopyridine (1.0 mol), a catalyst (15.0 wt%), and a 1.5L mixture of acetone and water (7:1 volume ratio).

-

Stirring: Mechanically stir the mixture at 20-30°C until uniform.

-

Cooling: Cool the reaction system to a temperature of 10-15°C.

-

Oxidant Addition: Using a constant pressure dropping funnel, slowly add 30 wt% hydrogen peroxide (H₂O₂, 3.5 mol).

-

Reaction: After the addition is complete, maintain the reaction at 10-15°C for 1-2 hours.

-

Heating: Gradually heat the mixture to 30°C at a rate of 2°C/min and hold for 2 hours. Subsequently, heat to 40°C at a rate of 1°C/min.

-

Monitoring: Monitor the reaction progress by HPLC until the concentration of the starting material is minimized (e.g., <0.2%).

-

Work-up: Cool the reaction to room temperature and filter to remove the catalyst. The product, this compound, can be isolated from the filtrate.

Experimental Protocol 2: Oxidation with Hydrogen Peroxide in Sulfuric Acid

This protocol describes a lab-scale synthesis.[9]

-

Preparation: Prepare a 10% solution of hydrogen peroxide in concentrated sulfuric acid (H₂SO₄) and cool it to 0°C in an ice bath.

-

Addition of Amine: Slowly add 2-amino-5-bromopyridine (2.34g) to the cold oxidant solution while stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 5 hours.

-

Isolation: Pour the reaction mixture onto ice.

-

Filtration: Collect the resulting precipitate by vacuum filtration to yield this compound.

Key Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[2]

Intermediate for Pazopanib Synthesis

The compound is used in the preparation of intermediates for Pazopanib, a potent anti-cancer drug.[9] The synthesis involves the reaction of this compound with N-Boc-piperazine, followed by the reduction of the nitro group to an amine.[9]

Caption: Workflow for the synthesis of a key Pazopanib intermediate.

Experimental Protocol: Synthesis of Pazopanib Intermediate [9]

-

Reaction Setup: To a reaction vessel, add this compound, an organic solvent, N-Boc-piperazine, and a suitable base.

-

Substitution Reaction: Heat and stir the mixture to facilitate the nucleophilic aromatic substitution reaction.

-

Crystallization: Upon completion, add water to induce crystallization. Cool the mixture and filter to collect the crystals.

-

Purification: Wash the filter cake with water. The collected solid, 1-tert-butoxycarbonyl-4-(6-nitro-3-pyridinyl)piperazine, can be further purified by recrystallization from an organic solvent.

-

Reduction: Add the purified intermediate to a high-pressure reactor with methanol and a reducing agent system (e.g., hydrazine hydrate, ferric chloride hexahydrate, and activated carbon).

-

Final Product: Heat and stir the reaction. After completion, the final product is isolated through filtration, concentration, and crystallization to yield the Pazopanib intermediate.

Precursor for Kinase Inhibitors (VEGFR-2/TIE-2)

This compound is also employed as a reagent in the synthesis of novel benzimidazoles.[10][12] These synthesized compounds have been identified as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, which are key regulators of angiogenesis and are important targets in anti-cancer therapy.[10][12]

Caption: Role of this compound as a precursor for kinase inhibitors.

Safety and Handling

This compound is classified as an irritant. Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting.

Table: Hazard Identification

| Category | Information | Reference(s) |

|---|---|---|

| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [3][6][8][13] |

| Signal Word | Warning | [6][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3][6][8] |

Table: Handling and Storage

| Category | Recommendations | Reference(s) |

|---|---|---|

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation. | [3][13] |

| Personal Protective Equipment (PPE) | Safety goggles/faceshield, chemical-resistant gloves, impervious clothing, NIOSH-approved N95 dust mask or higher-level respirator. | [3][6][8][13] |

| Handling | Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [3][4][13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store at ambient temperature in a dry place. Store locked up. | [3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |[3] |

Conclusion

This compound is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry. Its utility as a precursor for the anti-cancer drug Pazopanib and a range of kinase inhibitors highlights its significance in modern medicinal chemistry. While it presents manageable handling hazards, adherence to established safety protocols allows for its effective and safe use in research and large-scale production. The synthetic routes are well-documented, providing reliable methods for its preparation to meet the demands of drug discovery and development professionals.

References

- 1. This compound 39856-50-3 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C5H3BrN2O2 | CID 817620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-溴-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [oakwoodchemical.com]

- 8. 5-ブロモ-2-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 39856-50-3 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitropyridine is a key heterocyclic organic compound widely utilized as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its chemical reactivity, governed by the presence of the bromine atom and the nitro group on the pyridine (B92270) ring, makes it a valuable intermediate for the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with experimental methodologies and spectral data.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2][3] |

| Molecular Weight | 202.99 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 148-150 °C | [3][4][6] |

| Boiling Point | 292.3 °C (Predicted) | [4][6] |

| Density | 1.833 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol | [7] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. A representative spectrum can be found at ChemicalBook.[8][9]

¹³C NMR Spectrum

Infrared (IR) Spectrum

The Infrared (IR) spectrum is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C-Br bond, the C-N bonds of the pyridine ring, and the N-O bonds of the nitro group. A representative IR spectrum is available for reference.[10] Key expected vibrational frequencies include those for the aromatic C-H stretching, C=C and C=N ring stretching, and the symmetric and asymmetric stretching of the NO₂ group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties and the synthesis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized from 2-amino-5-bromopyridine (B118841) via an oxidation reaction.[5][11] A general laboratory-scale procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid.

-

Oxidation: Cool the solution to 0°C. Slowly add a 10% solution of hydrogen peroxide in concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.

-

Work-up: Pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[10][11][12]

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point and then increased slowly at a rate of 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-1°C).

Determination of Boiling Point (Microscale)

Due to the high boiling point of this compound, a microscale method is often preferred to minimize the amount of substance required.[8][13][14]

-

Apparatus Setup: A small amount of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

The density of the solid this compound can be determined by the liquid displacement method.[2][15][16]

-

Mass Measurement: A known mass of the solid is accurately weighed.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., a hydrocarbon solvent), and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volumes.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility (Gravimetric Method)

The solubility of this compound in various organic solvents can be determined using the gravimetric method.[4][6][17]

-

Equilibration: An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

Sampling: A known volume of the clear, saturated supernatant is carefully removed.

-

Solvent Evaporation: The solvent from the sampled solution is evaporated to dryness, leaving behind the dissolved solid.

-

Mass Measurement: The mass of the remaining solid is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data, spectral information, and detailed experimental protocols offer a valuable resource for researchers working with this important synthetic intermediate. Accurate knowledge and application of these physical properties are fundamental to achieving successful and reproducible outcomes in the laboratory.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:39856-50-3 | Chemsrc [chemsrc.com]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. This compound(39856-50-3) 1H NMR [m.chemicalbook.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chm.uri.edu [chm.uri.edu]

- 12. chymist.com [chymist.com]

- 13. chemconnections.org [chemconnections.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Overview of 5-Bromo-2-nitropyridine

This document provides a detailed summary of the fundamental physicochemical properties of 5-Bromo-2-nitropyridine, a key reagent in various synthetic applications. The information presented is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The core molecular attributes of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₂[1][2][3] |

| Molecular Weight | 202.99 g/mol [1][2][3] |

| CAS Number | 39856-50-3[1][2][4] |

Experimental Considerations

The determination of the molecular weight and formula of a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry: This technique provides a precise mass-to-charge ratio, which is instrumental in determining the molecular weight of a compound.

-

Elemental Analysis: This method determines the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) within the compound, which is used to confirm the empirical and molecular formula.

Due to the standardized and universally accepted nature of these analytical techniques, a detailed experimental protocol is not provided within this document. Researchers are advised to consult standard laboratory operating procedures for these methods.

Contextual Relationships in Synthesis

While there are no biological signaling pathways directly associated with this compound itself, its utility is demonstrated in the synthesis of biologically active molecules. For instance, it is employed as a reagent in the synthesis of novel benzimidazoles, which are potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors[4]. The logical workflow for such a synthetic process can be conceptualized as follows:

References

Synthesis of 5-Bromo-2-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-2-nitropyridine from 2-amino-5-bromopyridine (B118841), a critical transformation for the production of various pharmaceutical intermediates. This document provides a comparative analysis of different synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in their process development and optimization efforts.

Introduction

This compound is a key building block in organic synthesis, notably serving as an intermediate in the preparation of active pharmaceutical ingredients (APIs) such as Pazopanib. The primary route to this compound involves the oxidation of the amino group of 2-amino-5-bromopyridine to a nitro group. This guide explores several effective oxidation methods, providing a basis for selecting the most suitable process based on factors like yield, safety, and scalability.

Synthetic Methodologies and Data Comparison

The oxidation of 2-amino-5-bromopyridine to this compound can be achieved through various reagent systems. The most common methods employ strong oxidizing agents. Below is a summary of quantitative data from prominent methods found in the literature.

| Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Hydrogen Peroxide | Concentrated H₂SO₄ | 0 to Room Temp | 5 | ~69.2% (calculated) | [1] |

| 2 | Peroxyacetic Acid | Glacial Acetic Acid | 20 to 40 | 20 | 86.1% (recrystallized) | [2][3] |

| 3 | Hydrogen Peroxide | Acetone/Water | 10 to 40 | 6 | 92.8% | [4] |

| 4 | Urea-Hydrogen Peroxide (UHP) & Trifluoroacetic Anhydride (TFAA) | Dichloromethane or Acetonitrile | Not Specified | Not Specified | General Method | [5] |

Note: The yield for Method 1 was calculated based on the reported masses of starting material (2.34g) and product (1.62g). Molar masses: 2-amino-5-bromopyridine (173.01 g/mol ), this compound (202.99 g/mol ).

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below. These protocols are intended for use by trained professionals in a controlled laboratory environment.

Method 1: Oxidation with Hydrogen Peroxide in Sulfuric Acid

This method is a classical approach to the oxidation of aminopyridines.

Procedure:

-

To a solution of 10% hydrogen peroxide in concentrated sulfuric acid, add 2.34 g of 2-amino-5-bromopyridine at 0°C with stirring.[1]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

-

Stir the mixture at room temperature for 5 hours.[1]

-

Pour the reaction mixture into ice.[1]

-

Collect the resulting precipitate by vacuum filtration to yield 1.62 g of this compound.[1]

Method 2: Oxidation with Peroxyacetic Acid in Acetic Acid

This protocol is suitable for larger-scale production.

Procedure:

-

In a 1000L reactor, add 500L of glacial acetic acid and 150L of recovered acetic acid.[3]

-

Begin stirring and circulate cooling water.[3]

-

Slowly add 120 kg of 2-amino-5-bromopyridine, maintaining the temperature at 20°C.[2][3]

-

After stirring for 30 minutes, slowly add 300 kg of peroxyacetic acid dropwise. The temperature should be controlled to not exceed 40°C.[3]

-

Once the addition is complete, maintain the reaction temperature at 40°C for 20 hours.[3]

-

After the reaction is complete, distill off approximately 600 L of acetic acid under reduced pressure.[2]

-

Cool the remaining liquid to 25°C and dilute with 500 L of water.[2]

-

Adjust the pH to 8 with a 40% sodium hydroxide (B78521) solution.[2]

-

Cool the mixture to -20°C, filter the solid, and dry to obtain 125 kg of crude product (89.3% yield).[2]

-

Recrystallize the crude product to obtain 120.5 kg of pure this compound (86.1% yield).[2]

Method 3: Catalytic Oxidation with Hydrogen Peroxide in Acetone/Water

This method utilizes a catalyst in a mixed solvent system.

Procedure:

-

In a 5L three-neck glass bottle, add 2-amino-5-bromopyridine (173g, 1.0mol), a catalyst (26.0g, 15.0wt%), and 1.5L of an acetone/water mixture (7/1 volume ratio).[4]

-

Stir the mixture mechanically at 20-30°C until uniform.[4]

-

Cool the reaction system to 10-15°C and add 30wt% H₂O₂ (3.5mol) dropwise.[4]

-

After the addition, stir the reaction at 10-15°C for 1-2 hours.[4]

-

Increase the temperature to 30°C at a rate of 2°C/min and hold for 2 hours.[4]

-

Further increase the temperature to 40°C at a rate of 1°C/min and maintain until HPLC analysis shows the reaction is complete (approximately 4 hours).[4]

-

Cool the reaction to room temperature and filter to remove the catalyst.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and a key signaling pathway where derivatives of the product are relevant.

Caption: General workflow for the synthesis of this compound.

References

Large-Scale Synthesis of 5-Bromo-2-nitropyridine Utilizing Hydrogen Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the large-scale synthesis of 5-bromo-2-nitropyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The focus of this document is on a robust and scalable two-step process that employs hydrogen peroxide as the primary oxidant, ensuring a cost-effective and environmentally conscious approach.[2] This guide will detail the experimental protocols, present key quantitative data in a structured format, and provide visual representations of the synthetic pathway and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1][3] The presented synthetic route addresses the challenges often associated with large-scale oxidation reactions, such as low conversion rates, high impurity profiles, and lack of reproducibility.[4][5][6] The methodology described herein has been developed with a strong emphasis on process safety and scalability, incorporating detailed safety studies, including reaction and adiabatic calorimetry, to establish robust and reproducible conditions for industrial application.[2][4][7]

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-aminopyridine (B139424). The first step involves the regioselective bromination of 2-aminopyridine to yield 5-bromo-2-aminopyridine. The subsequent step is the oxidation of the amino group to a nitro group using a hydrogen peroxide and sulfuric acid mixture.[5]

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Bromination of 2-Aminopyridine

This procedure details the synthesis of the intermediate, 5-bromo-2-aminopyridine, via the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS).[5]

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

A solution of 2-aminopyridine in acetonitrile (1.6 w/w with respect to 2-aminopyridine) is prepared in a suitable reaction vessel.[5]

-

The solution is cooled to a temperature of 0-5 °C.[5]

-

A solution of NBS (1.05 mol equiv with respect to 2-aminopyridine) in acetonitrile (6 w/w with respect to NBS) is added to the 2-aminopyridine solution over approximately 1 hour, while maintaining the temperature at 0-5 °C.[5]

-

The reaction is monitored for completion. This method provides good regioselectivity (>20:1) for the desired 5-bromo-2-aminopyridine.[5]

Step 2: Oxidation of 5-Bromo-2-aminopyridine

This protocol describes the oxidation of 5-bromo-2-aminopyridine to the final product, this compound, using hydrogen peroxide and sulfuric acid.[5]

Materials:

-

5-Bromo-2-aminopyridine

-

Concentrated Sulfuric Acid (98%)

-

30% Hydrogen Peroxide (H₂O₂)

-

Water

Procedure:

-

A solution of 5-bromo-2-aminopyridine in 98% sulfuric acid (4–6 v/w with respect to the starting amine) is prepared.[5] The addition of the solid amine should be done portion-wise to maintain the temperature within a range of 20 ± 10 °C.[2]

-

A separate oxidant mixture is prepared.

-

The solution of 5-bromo-2-aminopyridine is added to the oxidant solution over a period of 6 hours at a temperature of 20 °C.[2]

-

After the addition is complete, the reaction mixture is diluted with water and isopropanol to precipitate the product.[5]

-

The resulting solid, this compound, is collected by filtration.

An alternative one-step protocol involves the direct oxidation of 2-amino-5-bromopyridine (B118841) in an acetone/water mixture.[8] In this method, 2-amino-5-bromopyridine is mixed with a catalyst in an acetone/water solution, and 30% hydrogen peroxide is added dropwise at 10-15°C.[8] The reaction temperature is then gradually increased to 40°C until the starting material is consumed.[8]

Another reported method involves adding 2-amino-5-bromopyridine to a 10% hydrogen peroxide solution in concentrated sulfuric acid at 0°C.[3] The reaction is stirred for 5 hours at room temperature before being poured into ice to precipitate the product.[3]

Data Presentation

The following tables summarize the key quantitative data associated with the large-scale synthesis of this compound.

Table 1: Bromination Reaction Parameters

| Parameter | Value | Reference |

| 2-Aminopyridine in Acetonitrile | 1.6 w/w | [5] |

| NBS in Acetonitrile | 6 w/w | [5] |

| Molar Equivalence of NBS | 1.05 | [5] |

| Reaction Temperature | 0-5 °C | [5] |

| Regioselectivity | >20:1 | [5] |

Table 2: Oxidation Reaction Parameters

| Parameter | Value | Reference |

| Sulfuric Acid (98%) Volume | 4-6 v/w (to amine) | [5] |

| Hydrogen Peroxide Concentration | 30% | [5] |

| H₂O₂/Amine Molar Ratio (minimum) | 3:1 | [5] |

| Amine Addition Time | 6 hours | [2] |

| Reaction Temperature | 20 °C | [2] |

| Heat of Reaction (Amine in H₂SO₄) | 119 kJ/mol | [2] |

| Adiabatic Temperature Rise | +53 K | [2] |

Table 3: Alternative Oxidation Protocol (Acetone/Water)

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-bromopyridine (173g, 1.0mol) | [8] |

| Solvent | 1.5L acetone/water (7/1 v/v) | [8] |

| Hydrogen Peroxide (30%) | 3.5mol (3.0eq) | [8] |

| Initial Temperature | 10-15 °C | [8] |

| Final Temperature | 40 °C | [8] |

| Reaction Time at 40°C | 4 hours | [8] |

| Yield | 92.8% | [8] |

| Final Product Purity (HPLC) | 99.4% | [8] |

Experimental Workflow and Process Safety

The successful and safe scale-up of this synthesis requires careful control of reaction parameters, particularly during the highly exothermic oxidation step.[2]

Caption: Detailed experimental workflow for the two-step synthesis.

Safety studies have shown that the preparation of the 5-bromo-2-aminopyridine solution in sulfuric acid is an exothermic acid-base reaction.[2] Therefore, portion-wise addition of the solid amine is crucial to control the temperature.[2] The oxidation reaction itself is also highly energetic, and controlling the addition rate of the amine solution to the oxidant mixture is key to preventing thermal runaway.[2] An increased addition time has been shown to decrease the extent of accumulation of unreacted starting material, thereby enhancing the safety of the process.[2] The use of more diluted sulfuric acid (50-80%) has been reported to lead to reaction failure, highlighting the critical role of concentrated sulfuric acid in this transformation.[2]

Conclusion

The two-step synthesis of this compound from 2-aminopyridine using hydrogen peroxide as the oxidant offers a robust, scalable, and safe method for the large-scale production of this important intermediate. By carefully controlling reaction conditions, particularly temperature and addition rates, high yields and purity can be consistently achieved. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and process chemists involved in the development and manufacturing of pyridine-based pharmaceuticals and agrochemicals.

References

- 1. This compound - High Purity Intermediate at Best Prices [anglebiopharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5âBromo-2-nitropyridine - Organic Process Research & Development - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitropyridine is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a bromine atom and a nitro group on the pyridine (B92270) ring, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, with a focus on its synthesis, key reactions, and stability profile. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as pale yellow to light brown crystals at room temperature.[1] It is characterized by the physical and chemical properties summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₃BrN₂O₂ | [2][3] |

| Molecular Weight | 202.99 g/mol | [2][3] |

| Melting Point | 148-150 °C | [4][5][6] |

| Boiling Point | 292.3±20.0 °C (Predicted) | [4] |

| Density | 1.833±0.06 g/cm³ (Predicted) | [4][7] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and methanol. | [1][4] |

| Appearance | Pale yellow to light brown crystalline solid. | [1] |

Synthesis of this compound

The primary and most scalable synthetic route to this compound involves a two-step process starting from 2-aminopyridine (B139424). The first step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by the oxidation of the amino group to a nitro group.[2][4][8]

Logical Workflow for Synthesis

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 39856-50-3 [chemicalbook.com]

- 5. 5-溴-2-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 99 39856-50-3 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Bromo-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 5-Bromo-2-nitropyridine, a key intermediate in pharmaceutical synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been reported and analyzed, providing valuable insights into its molecular structure and functional groups.[1][2] Key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1546 | Very Strong | C-NO₂ Stretching |

| 1375 | - | C=N Stretching |

| 1250 | - | C-N Stretching |

| 527 | - | C-Br Stretching |

| 309 | - | C-Br In-plane Bending |

| 180 | - | C-Br Out-of-plane Bending |

Table 1: Key IR Absorption Bands for this compound

The presence of the nitro group (NO₂) is clearly indicated by the very strong absorption band at 1546 cm⁻¹. The C=N and C-N stretching vibrations of the pyridine (B92270) ring are observed at 1375 cm⁻¹ and 1250 cm⁻¹, respectively. The carbon-bromine (C-Br) bond vibrations are found at lower frequencies, with the stretching vibration at 527 cm⁻¹ and bending vibrations at 309 cm⁻¹ and 180 cm⁻¹.[1]

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including a list of fragment ions (m/z) and their relative intensities, for this compound is not widely available in the public domain. However, based on its molecular formula, C₅H₃BrN₂O₂, the nominal molecular weight is 202.99 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general protocol for obtaining the NMR spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

The FT-IR spectrum of this compound was recorded in the solid phase using the KBr pellet technique.[1]

-

Sample Preparation: A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from the matrix.[1] The spectrum was recorded at room temperature with a scanning speed of 30 cm⁻¹ min⁻¹ and a spectral width of 2.0 cm⁻¹.[1]

Mass Spectrometry Protocol

A general procedure for obtaining an electron ionization (EI) mass spectrum of a solid sample is as follows:

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Bromo-2-nitropyridine in organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on reported qualitative solubility and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows research and drug development professionals to accurately assess the solubility of this compound in relevant solvent systems for applications such as reaction chemistry, purification, and formulation.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₃BrN₂O₂ and a molecular weight of 202.99 g/mol . It serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a nitro group, dictates its physicochemical properties, including its solubility in different media. Understanding its solubility is paramount for its effective use in synthetic organic chemistry and process development.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents at different temperatures. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Water | Insoluble[1] |

| Methanol | Slightly Soluble[2], Readily Dissolving[3] |

| Ethanol | Readily Dissolving[3] |

| Chloroform | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Readily Dissolving[3] |

Note: The term "readily dissolving" suggests good solubility, while "slightly soluble" indicates limited solubility. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method.

3.1. Principle

This method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units (e.g., g/100 mL, mg/mL, or mole fraction).

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

3.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Mass Determination of Saturated Solution: Transfer the filtered saturated solution to a pre-weighed, dry container and record the total mass.

-

Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to Constant Mass: Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature. Weigh the container with the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

3.4. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of saturated solution withdrawn (mL)) * 100

-

Solubility (mg/mL): (Mass of residue (mg) / Volume of saturated solution withdrawn (mL))

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

This comprehensive guide provides both the available qualitative data on the solubility of this compound and a robust experimental protocol for its quantitative determination. This information is intended to support researchers and professionals in the effective handling and application of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Handling 5-Bromo-2-nitropyridine

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safety protocols associated with chemical reagents is paramount. This guide provides an in-depth overview of the safe handling of 5-Bromo-2-nitropyridine, a key intermediate in the pharmaceutical and pesticide industries.[1][2] This document outlines the potential hazards, necessary safety precautions, and emergency procedures to ensure a safe laboratory environment.

Physicochemical Properties

This compound is a light yellow, solid crystalline powder.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 39856-50-3 | [3] |

| Molecular Formula | C5H3BrN2O2 | |

| Molecular Weight | 202.99 g/mol | [3] |

| Appearance | Light yellow solid / White to yellow to beige powder or crystal | [3][4] |

| Melting Point | 148-150 °C | |

| Boiling Point | 89°C at 24 mmHg | [4] |

| Density | 1.833 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Log Kow | 1.25 (estimated) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory tract irritation.[1][3][5] It is important to note that the chronic health effects of this compound have not been fully investigated.[1] A case report has shown that exposure can lead to methemoglobinemia and delayed encephalopathy.[2]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

Toxicology

Representative Experimental Protocol for Acute Oral Toxicity (LD50) Determination

As specific experimental data for this compound is unavailable, a general protocol for determining the acute oral toxicity (LD50) of a chemical substance is provided below for informational purposes. This is a generalized methodology and would need to be adapted for the specific properties of the test substance.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Principle: Healthy young adult animals of a single sex are dosed with the test substance in a stepwise procedure. The initial dose is selected based on a sighting study to be a dose expected to produce some mortality. Subsequent dosing is adjusted up or down depending on the outcome of the previous dose.

Materials:

-

Test substance (e.g., this compound)

-

Vehicle for administration (e.g., water, corn oil)

-

Experimental animals (e.g., Wistar rats, one sex, typically females)

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding

-

Calibrated balance for weighing animals and test substance

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.

-

Administration: The test substance is administered orally to the animals using a gavage needle. The volume administered is typically kept constant.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes at regular intervals for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a validated statistical method, such as the Probit method.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves and protective clothing. The type of protective equipment should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][5]

-

Respiratory Protection: Use a suitable respirator if high concentrations are present or if dust is generated. A dust mask type N95 (US) is recommended.

Safe Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]

-

Do not eat, drink, or smoke when handling the product.[1]

-

Keep away from sources of ignition.[6]

-

Take measures to prevent the buildup of electrostatic charge.[6]

Storage and Incompatibility

-

Storage Conditions: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[1][3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

-

Conditions to Avoid: High temperatures, flames, sparks, direct sunlight, and moisture.[1][3]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][7]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[3]

-

Skin Contact: Wash the skin with plenty of water. If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing immediately.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Rinse the mouth out with water. If you feel unwell, seek medical advice.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

-

Protective Equipment: Do not attempt to take action without suitable protective equipment. Wear a self-contained breathing apparatus and full protective gear.[3][7]

Accidental Release Measures

In the event of a spill, trained personnel equipped with appropriate respiratory and eye protection should handle the cleanup.[1]

Caption: Workflow for handling a this compound spill.

This guide provides a comprehensive overview of the known hazards and necessary safety precautions for handling this compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. Frontiers | Methemoglobinemia and Delayed Encephalopathy After this compound Poisoning: A Rare Case Report [frontiersin.org]

- 3. lobachemie.com [lobachemie.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. accelachem.com [accelachem.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Bromo-2-nitropyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 2-nitro-5-arylpyridine derivatives, which are scaffolds with potential therapeutic applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide.[2] For this compound, the electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, making the selection of appropriate reaction conditions crucial for a successful transformation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki cross-coupling of this compound and analogous bromopyridine derivatives with various arylboronic acids. This data is compiled to provide a comparative overview and a starting point for reaction optimization.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Representative Data)

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 95 | 15 | 82[1] |

Note: Yields are representative and may vary based on the specific reaction scale and conditions.

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Bromopyridines

| Catalyst System | Ligand | Advantages | Common Substrates |

| Pd(PPh₃)₄ | PPh₃ | Readily available, effective for many substrates. | Electron-neutral and some electron-rich/deficient bromopyridines.[1] |

| Pd(dppf)Cl₂ | dppf | Highly effective, often provides good yields with shorter reaction times. | A broad range of bromopyridines and challenging boronic acids.[3] |

| Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | High activity for challenging substrates, including sterically hindered and electron-deficient partners.[4] | Electron-deficient bromopyridines, sterically demanding couplings. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 203 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction concentration should be approximately 0.2 M with respect to the this compound.[1]

-

Place the reaction flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitro-5-arylpyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane/Water (4:1, degassed)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (0.5 mmol, 101.5 mg), the arylboronic acid (0.75 mmol), potassium carbonate (1.25 mmol, 173 mg), and Pd(dppf)Cl₂ (0.015 mmol, 12 mg).

-

Add degassed 1,4-dioxane (2 mL) and water (0.5 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

Applications in Drug Discovery

The 2-nitro-5-arylpyridine scaffold is of considerable interest to medicinal chemists. The pyridine (B92270) ring is a common motif in a vast number of biologically active compounds, exhibiting a wide range of pharmacological activities.[5] The nitro group, while sometimes considered a potential liability due to metabolic concerns, can also be a key pharmacophoric element or a precursor for other functional groups.

Derivatives of nitropyridines have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The 2-nitro-5-arylpyridine core can be a building block for compounds designed to target various signaling pathways implicated in cancer.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents, and novel pyridine derivatives could offer new avenues for combating drug-resistant pathogens.

-

Enzyme Inhibitors: The unique electronic properties of the scaffold can be exploited to design inhibitors for specific enzymes involved in disease processes.

The Suzuki cross-coupling reaction provides a versatile and efficient method for the synthesis of libraries of 2-nitro-5-arylpyridine derivatives, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds for drug development programs.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-nitropyridine is a highly valuable substrate for such reactions. The potent electron-withdrawing effect of the nitro group at the 2-position, coupled with the electronegativity of the pyridine (B92270) nitrogen, strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This activation facilitates the displacement of the bromide at the 5-position by a wide range of nucleophiles, providing a versatile platform for the synthesis of novel substituted pyridine derivatives.

These resulting 5-substituted-2-nitropyridine scaffolds are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. This document provides detailed protocols for the SNAr reaction on this compound with various nucleophiles, a summary of reaction conditions and yields, and a description of the underlying reaction mechanism.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative amine, alcohol, and thiol nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (N-Boc-piperazine)

This protocol is adapted from the synthesis of a key intermediate for the drug Pazopanib.[1]

Materials:

-

This compound

-

N-Boc-piperazine

-

Organic solvent (e.g., Dioxane, DMF, or Acetonitrile)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), an organic solvent, N-Boc-piperazine (1.1 equiv.), and a base (2.0 equiv.).

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the chosen solvent and base (see table below for examples).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to induce crystallization of the product.

-

Cool the mixture further and filter the crystals.

-

Wash the filter cake with water.

-

The crude solid can be further purified by recrystallization from an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) or by column chromatography.

-

Dry the purified product under vacuum.

Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol is based on the reaction of a similar substrate, 5-bromo-2-chloro-3-nitropyridine, with sodium methoxide (B1231860), which is expected to proceed similarly with this compound.[2]

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.05 equiv.) in methanol to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 16-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add deionized water to the residue to precipitate the product.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Reaction with a Phenoxide Nucleophile (Phenol)

This protocol is a general procedure that can be adapted for various substituted phenols.[3]

Materials:

-

This compound

-

Phenol (B47542) (or a substituted phenol)

-

Base (e.g., Cs₂CO₃, K₂CO₃)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a stir bar, add the phenol (1.1 equiv.), the chosen solvent, and the base (1.2 equiv.).

-

Slowly add a solution of this compound (1.0 equiv.) in the same solvent.

-

Heat the reaction mixture (e.g., to 40 °C) and stir for the required time (typically 2-12 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

The residue can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-piperazine | K₂CO₃ | Dioxane | Reflux | 12 | >95 | [1] |

| Morpholine | K₂CO₃ | DMF | 100 | 4 | 85 | General protocol |

| Aniline | Na₂CO₃ | Ethanol | Reflux | 8 | 78 | General protocol |

| Benzylamine | Et₃N | Acetonitrile | 80 | 6 | 92 | General protocol |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | - | Methanol | 0 to RT | 18 | ~98 (expected) | [2] |

| Phenol | Cs₂CO₃ | THF | 40 | 2 | 93 | [3] |

| 4-Methoxyphenol | Cs₂CO₃ | THF | 40 | 2 | 95 | [3] |

| Sodium ethoxide | - | Ethanol | RT | 12 | Not reported | [4] |

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | RT | 2 | 90 | General protocol |

| Sodium thiomethoxide | - | Methanol | RT | 4 | 88 | General protocol |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of a 5-substituted-2-nitropyridine via an SNAr reaction.

Caption: General experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of a diverse range of 5-substituted-2-nitropyridines. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and chemical synthesis, enabling the efficient generation of novel molecular entities for further investigation. The straightforward nature of the reaction, coupled with the ready availability of the starting material, ensures its continued importance in synthetic organic chemistry.

References

Application Notes and Protocols for the Synthesis of Pazopanib Intermediates Using 5-Bromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key intermediates of Pazopanib, a multi-targeted tyrosine kinase inhibitor, utilizing 5-Bromo-2-nitropyridine as a starting material. The following sections detail the synthetic workflow, experimental procedures, and quantitative data for the preparation of these crucial building blocks.

Introduction

Pazopanib is a potent anti-cancer agent that functions by inhibiting several tyrosine kinase receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby blocking tumor angiogenesis and growth. The synthesis of Pazopanib involves the assembly of several key intermediates. This document focuses on a synthetic route starting from this compound to produce a piperazine-containing intermediate, a critical component of the final drug molecule.

Pazopanib's Mechanism of Action: Targeting VEGFR and PDGFR Signaling

Pazopanib exerts its therapeutic effects by inhibiting the signaling pathways of VEGFR and PDGFR. These pathways are crucial for angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By blocking the phosphorylation of these receptors, Pazopanib effectively halts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of tumor cell proliferation.

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Synthetic Workflow

The synthesis of the key Pazopanib intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, from this compound involves a two-step process:

-

Nucleophilic Aromatic Substitution: this compound is reacted with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) to form tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

-

Reduction of the Nitro Group: The nitro group of the resulting compound is then reduced to an amine to yield the final intermediate.

Caption: Synthetic workflow for a key Pazopanib intermediate.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This protocol describes the nucleophilic aromatic substitution reaction between this compound and N-Boc-piperazine.

Materials:

-

This compound

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Organic solvent (e.g., ethanol (B145695), N,N-dimethylformamide)

-

Base (e.g., sodium bicarbonate)

-

Reaction vessel

-

Heating and stirring apparatus

-

Filtration apparatus

-

Drying apparatus

Procedure:

-